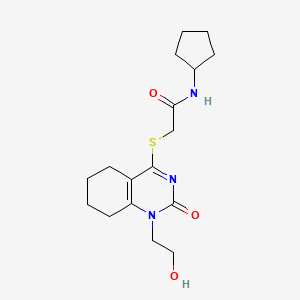

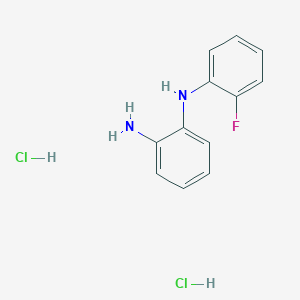

![molecular formula C17H13ClO6S B2661566 6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866347-86-6](/img/structure/B2661566.png)

6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of “6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one”, related compounds have been synthesized using various methods . For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation Studies :

- Chlorinated polyfluoroalkylether sulfonates, similar in structure to 6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one, have been studied for their environmental impact, particularly in relation to thyroid hormone disruption. These compounds have shown potential thyroid hormone disruption effects through competitive binding to transport proteins and activation of thyroid hormone receptors (Xin et al., 2018).

- The degradability of similar compounds under various advanced oxidation processes has been evaluated, revealing insights into their potential environmental breakdown and transformation into less harmful products (Yang et al., 2014).

Synthesis and Molecular Structures :

- Studies have focused on the synthesis of similar compounds, exploring their molecular structures and the reaction mechanisms involved. This includes research on the formation of tricyclic systems through photocatalytically triggered single-electron transfer and subsequent cyclization processes (Karreman et al., 2021).

- Research into the synthesis of various derivatives of chromen-2-one has been conducted, offering insights into potential applications in pharmaceuticals and material science (Igarashi et al., 2005).

Chemical Transformations and Catalysis :

- Various chemical transformations involving compounds similar to 6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one have been studied. This includes the exploration of reaction conditions for the efficient transformation of these compounds into useful derivatives (Chang & Tsai, 2018).

- Research into the catalytic synthesis of bioactive chromenes from various starting materials has been conducted, highlighting potential applications in the synthesis of biologically active compounds (Laluc et al., 2020).

Propiedades

IUPAC Name |

6-chloro-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJWWCIKDBZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)

![(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2661499.png)

![Morpholino[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B2661501.png)

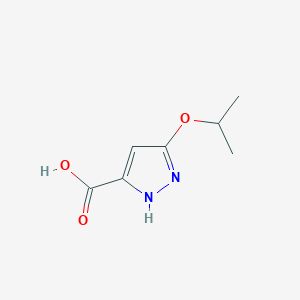

![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)